molecular formula C31H21N3O2S B2424547 N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide CAS No. 329906-08-3

N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide

Cat. No. B2424547
CAS RN: 329906-08-3
M. Wt: 499.59
InChI Key: UFZKPNGFOGKDIO-UHFFFAOYSA-N
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Description

The compound “N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide” is a derivative of naphthalene-2-carboxamides . It has been synthesized and characterized as a potential antimicrobial agent .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis and Reactivity : The compound is synthesized via condensation and oxidation processes, involving steps like treating with P2S5 in anhydrous toluene and oxidation with potassium hexacyanoferrate(III). These methods lead to the formation of related naphtho-fused thiazoles and their derivatives (Aleksandrov, Stepanov & El’chaninov, 2018).

Biological and Pharmacological Properties

  • Anticonvulsant Activity : Derivatives of this compound, such as β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones, have been evaluated for anticonvulsant activity. Some derivatives showed significant activity against animal models, indicating potential in anticonvulsant drug development (Arshad et al., 2019).

  • Antimycobacterial Activity : A study on N-alkoxyphenylhydroxynaphthalenecarboxamides, related to this compound, revealed their promising antimycobacterial properties. Some derivatives exhibited activity comparable or superior to standard drugs like rifampicin, showing potential for tuberculosis treatment (Goněc et al., 2016).

Applications in Material Science

  • Electrochromic Polymers : Related naphthalene-cored dicarboxamides can be electropolymerized to create electroactive films. These films exhibit reversible electrochemical oxidation and color changes upon electro-oxidation, which is beneficial for developing smart materials (Hsiao & Han, 2017).

properties

IUPAC Name

N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21N3O2S/c35-29(25-14-12-20-6-1-3-8-22(20)16-25)32-27-11-5-10-24(18-27)28-19-37-31(33-28)34-30(36)26-15-13-21-7-2-4-9-23(21)17-26/h1-19H,(H,32,35)(H,33,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZKPNGFOGKDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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